molecular formula C10H16O2 B11946785 octahydro-1H-4,7-methanoindene-2,5-diol

octahydro-1H-4,7-methanoindene-2,5-diol

Cat. No.: B11946785
M. Wt: 168.23 g/mol
InChI Key: CHKGQWQNECUXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-4,7-methanoindene-2,5-diol: is a chemical compound with the molecular formula C12H20O2 . It is also known by other names such as octahydro-4,7-methano-1H-indene-2,5-dimethanol . This compound is characterized by its tricyclic structure, which includes a methanoindene core with two hydroxyl groups attached at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-4,7-methanoindene-2,5-diol typically involves the hydrogenation of indene derivatives. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-1H-4,7-methanoindene-2,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Halides, ethers

Scientific Research Applications

Chemistry: Octahydro-1H-4,7-methanoindene-2,5-diol is used as an intermediate in the synthesis of various organic compounds. Its unique tricyclic structure makes it valuable in the development of new materials and polymers .

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its hydroxyl groups allow for easy modification, making it a versatile tool in medicinal chemistry .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its structural similarity to certain natural products makes it a candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and resins .

Mechanism of Action

The mechanism of action of octahydro-1H-4,7-methanoindene-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic structure provides rigidity, allowing for precise interactions with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-4,7-methanoindene-2,5-diol stands out due to its dual hydroxyl groups, which provide additional reactivity and versatility in chemical synthesis. Its tricyclic structure also imparts unique physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decane-4,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-6-3-7-5-1-9(8(7)4-6)10(12)2-5/h5-12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKGQWQNECUXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2CC(C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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